6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It is a derivative of pyridazinones, which are a class of compounds that have been studied for their pharmacological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .科学的研究の応用
Synthesis and Chemical Properties
Research has led to the synthesis of compounds with structures similar to the specified chemical, aiming at discovering new therapeutic agents. For instance, compounds with the triazolopyridine and pyridazinone motifs have been synthesized for potential antihistaminic activity and inhibition of eosinophil infiltration, suggesting applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Similarly, novel pyridine and fused pyridine derivatives have been prepared, showing antimicrobial and antioxidant activity, highlighting their utility in medicinal chemistry (Flefel et al., 2018).
Potential Therapeutic Applications
Compounds with structural elements related to the target molecule have shown promise in cancer and fibrosis treatment. A specific inhibitor of TGF-β type I receptor kinase, with elements similar to the specified compound, has shown potential as a cancer immunotherapeutic/antifibrotic agent (Jin et al., 2014). Another study focused on fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines, which are related to the target molecule, exploring their synthesis and potential applications in drug development (Gazizov et al., 2020).
Pharmacokinetic and Metabolic Insights
Investigations into related compounds have also provided insights into pharmacokinetic properties and metabolic pathways, essential for drug development. The discovery and optimization of certain triazolopyridine compounds have led to the identification of clinical candidates for diseases like breast cancer, demonstrating the utility of such structures in developing oral therapeutic agents (Scott et al., 2020).
Molecular Docking and In Vitro Screening
Further research includes molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These studies aim at discovering molecules with significant biological activity, potentially leading to the development of new drugs (Sallam et al., 2021).
特性
IUPAC Name |
6-pyridin-3-yl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N8O/c20-19(21,22)18-25-24-15-4-5-16(27-30(15)18)28-9-12(10-28)11-29-17(31)6-3-14(26-29)13-2-1-7-23-8-13/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYQSBZJHWBULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。